4-(2-Amino-propyl)-pyrocatechol; hydrochloride, more commonly known as Dobutamine Hydrochloride, is a synthetic catecholamine structurally similar to dopamine. [] It acts as a β₁-adrenergic receptor agonist with some β₂ activity and weak α₁-adrenergic receptor activity. [, ] Dobutamine hydrochloride is widely employed in scientific research to investigate cardiovascular physiology and pharmacology due to its potent inotropic effects.
3,4-Dihydroxy Amphetamine Hydrochloride is a chemical compound that serves as a significant metabolite of amphetamine. It plays a crucial role in various biochemical processes and is classified as a catecholamine derivative. This compound is recognized for its potential applications in scientific research and its relevance in the study of neuropharmacology.
The synthesis of 3,4-Dihydroxy Amphetamine Hydrochloride can be achieved through several chemical pathways. One common method involves the hydrogenation of amphetamine derivatives, where specific catalysts such as palladium on carbon are utilized to facilitate the reaction under controlled conditions .
The molecular formula for 3,4-Dihydroxy Amphetamine Hydrochloride is . The structural representation includes:
3,4-Dihydroxy Amphetamine Hydrochloride can participate in various chemical reactions typical for catecholamines:
These reactions often require specific conditions such as pH adjustments and temperature control to optimize yields and minimize side reactions.
The mechanism of action for 3,4-Dihydroxy Amphetamine Hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Research indicates that compounds with similar structures exhibit significant neurochemical activity, impacting neurotransmitter uptake and metabolism .
3,4-Dihydroxymethamphetamine (HHMA), also termed 3,4-dihydroxyamphetamine hydrochloride in its salt form, is the primary O-demethylenated metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This transformation is catalyzed via cytochrome P450 (CYP)-mediated oxidative demethylenation, which cleaves the methylenedioxy bridge of MDMA to yield the catechol intermediate HHMA [1] [3]. In vitro studies using human liver microsomes confirm HHMA as the initial metabolite in the major metabolic pathway of MDMA, accounting for >80% of its clearance in humans [4] [7]. The reaction proceeds through a carbene intermediate, forming a dihydroxybenzene structure characteristic of catechols. Subsequent oxidation of HHMA generates the o-quinone species, a reactive electrophile capable of forming glutathione adducts implicated in redox cycling and cellular stress [6] [9].
Table 1: Key Enzymatic Parameters for MDMA Demethylenation
Enzyme System | Metabolite Formed | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|---|
CYP2D6 | HHMA | 2.2 ± 1.6 | High | 123 (CYP2D6*1 vs. *10 variant) |
CYP1A2 | HHMA | Not reported | Moderate | Lower than CYP2D6 |
CYP3A4 | HHMA | Not reported | Low | Minor contribution |
CYP2D6 is the dominant isoform responsible for HHMA formation, exhibiting a 100-fold higher catalytic efficiency (Vmax/Km) for MDMA O-demethylenation compared to other CYPs [1] [3]. Genetic polymorphisms significantly influence this activity: The Asian-prevalent CYP2D610 allele (present in ~75% of this population) reduces intrinsic clearance by 123-fold compared to the wild-type CYP2D61 allele common in Caucasians [1]. MDMA itself acts as a potent mechanism-based inhibitor (MBI) of CYP2D6, irreversibly inactivating the enzyme through metabolite-intermediate complex formation. This auto-inhibition "phenocopies" a poor metabolizer (PM) status in users, irrespective of genotype, and shifts metabolism toward CYP1A2, CYP2B6, and CYP3A4 [1] [2]. Consequently, repeated MDMA dosing leads to nonlinear pharmacokinetics and prolonged HHMA exposure due to diminished CYP2D6 activity [1] [7]. Stereoselectivity is observed, with S-MDMA preferentially metabolized to S-HHMA over the R-enantiomer by both CYP2D6 and CYP3A4 [3] [9].
HHMA undergoes extensive Phase II conjugation to facilitate renal excretion. Sulfation, catalyzed primarily by sulfotransferase SULT1A3 in human liver cytosol, is the dominant pathway. Kinetic studies demonstrate high efficiency (high Vmax/Km) for HHMA sulfation, forming isomeric 3- and 4-sulfates (HHMA-3-S and HHMA-4-S). This process exhibits substrate inhibition at high HHMA concentrations [6] [9]. Glucuronidation, mediated by UGT1A9, UGT2B7, and UGT2B15, plays a secondary role. Although glucuronidation has a higher theoretical capacity (Vmax), its lower affinity (higher Km) makes sulfation more significant at typical recreational MDMA plasma concentrations [6] [9]. Crucially, HHMA and its conjugates inhibit sulfotransferases involved in dopamine conjugation (SULT1A3), potentially disrupting endogenous catecholamine homeostasis [6].
Table 2: Conjugation Pathways for HHMA Elimination in Humans
Conjugation Pathway | Primary Enzymes | Major Conjugates Formed | Relative Contribution | Inhibitory Potential |
---|---|---|---|---|
Sulfation | SULT1A3, SULT1A1 | HHMA-3-S, HHMA-4-S | Major (>70% of conjugates) | Inhibits dopamine sulfation |
Glucuronidation | UGT1A9, UGT2B7, UGT2B15 | HHMA-4-glucuronide | Minor (<30% of conjugates) | Not significant |
Significant species differences exist in HHMA formation and disposition:
Table 3: Interspecies Differences in HHMA Metabolism
Species/Model | Key Metabolic Feature | HHMA Formation Site | Polymorphism Impact |
---|---|---|---|
Human (CYP2D6*1) | High hepatic CYP2D6 activity | Primarily liver | None (Extensive Metabolizer) |
Human (CYP2D6*10) | Markedly reduced intrinsic clearance (123-fold lower) | Primarily liver | Major reduction in HHMA flux |
Rat | Brain microsomal metabolism + •OH-mediated chemistry | Liver and brain | Not applicable |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1